1-isopropyl-N-(4-(3-methoxyazetidin-1-yl)phenyl)-1H-imidazole-4-sulfonamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
“1-isopropyl-N-(4-(3-methoxyazetidin-1-yl)phenyl)-1H-imidazole-4-sulfonamide” is a compound that has been mentioned in patents for its cytotoxic and/or anti-mitotic activity . It’s used in pharmaceutical compositions and is associated with the treatment of cancer and other diseases .
Molecular Structure Analysis
The molecular structure of this compound is complex, featuring an imidazole ring, a sulfonamide group, and a methoxyazetidine group. These functional groups contribute to the compound’s biological activity .Applications De Recherche Scientifique
Chemical Synthesis and Structural Characterization
- The compound has been used in chemical synthesis, such as the one-pot synthesis of N-(Imidazo[1,2-a]pyridin-3-yl)- and N-(Imidazo[2,1-b][1,3]thiazol-5-yl)sulfonamides, demonstrating its utility in the formation of heterocyclic compounds through nucleophilic addition and cyclization reactions. The process includes a developed method for synthesizing target heterocyclic compounds without isolating intermediates, proposing a mechanism for the formation of annulated heterocyclic derivatives (Rozentsveig et al., 2013).
Antibacterial and Antitubercular Activity
- The compound has been involved in synthesizing derivatives with significant antimicrobial and antitubercular activities. For instance, a series of N-(4-(4-chloro-1H-imidazol-1-yl)-3-methoxyphenyl)amide and sulfonamide derivatives were synthesized, showing substantial activity against various bacterial strains, including Mycobacterium tuberculosis, demonstrating its potential in addressing infectious diseases (Ranjith et al., 2014).
Anticancer Evaluation
- Derivatives of the compound have been synthesized and evaluated for anticancer activities. For example, pyrazole derivatives containing the compound's moiety have been synthesized and assessed for their in vitro anticancer activity against Ehrlich ascites carcinoma cells, showing promising results compared to standard drugs (El-Gaby et al., 2017).
Enzyme Inhibition Studies
- The compound has been a part of studies focusing on enzyme inhibition, like carbonic anhydrase inhibitors. Research in this domain has involved the preparation of derivatives incorporating various moieties and testing their inhibitory potencies against human isoforms of enzymes, showcasing the compound's relevance in medicinal chemistry (Abdel-Aziz et al., 2015).
Mécanisme D'action
Propriétés
IUPAC Name |
N-[4-(3-methoxyazetidin-1-yl)phenyl]-1-propan-2-ylimidazole-4-sulfonamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H22N4O3S/c1-12(2)20-10-16(17-11-20)24(21,22)18-13-4-6-14(7-5-13)19-8-15(9-19)23-3/h4-7,10-12,15,18H,8-9H2,1-3H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FVAOOMMMIVIULT-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)N1C=C(N=C1)S(=O)(=O)NC2=CC=C(C=C2)N3CC(C3)OC |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H22N4O3S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
350.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.